(4S)-1-Fmoc-4-methoxy-D-proline
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Overview
Description
(4S)-1-Fmoc-4-methoxy-D-proline: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl group and a methoxypyrrolidine carboxylic acid moiety. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-1-Fmoc-4-methoxy-D-proline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of the amino group with a fluorenylmethoxycarbonyl (Fmoc) group, followed by the introduction of the methoxy group at the pyrrolidine ring. The reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: (4S)-1-Fmoc-4-methoxy-D-proline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorenylmethoxycarbonyl group can be reduced to yield the free amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxycarbonyl derivatives, while reduction of the fluorenylmethoxycarbonyl group results in free amines.
Scientific Research Applications
Chemistry: In chemistry, (4S)-1-Fmoc-4-methoxy-D-proline is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used as a protecting group for amino acids during peptide synthesis. The fluorenylmethoxycarbonyl group is particularly useful for protecting the amino group, allowing for selective deprotection and further functionalization.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The ability to modify its structure enables the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its role as a protecting group and intermediate in drug synthesis highlights its importance in the development of new medications.
Mechanism of Action
The mechanism of action of (4S)-1-Fmoc-4-methoxy-D-proline involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can be selectively removed under mild conditions, revealing the free amine group. This deprotection step is crucial in peptide synthesis, where the compound acts as a temporary protecting group, allowing for the sequential addition of amino acids.
Comparison with Similar Compounds
- (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-aminopyrrolidine-2-carboxylic acid
Comparison: Compared to its analogs, (4S)-1-Fmoc-4-methoxy-D-proline is unique due to the presence of the methoxy group. This functional group imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity. The methoxy group also influences the compound’s behavior in biological systems, potentially affecting its interaction with enzymes and receptors.
Properties
IUPAC Name |
(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-26-13-10-19(20(23)24)22(11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEFBAHAZRPPFE-ORAYPTAESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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